Nicergoline is a semi-synthetic ergot alkaloid derivative, specifically a (5R,8R)-(+)-10-methoxy-1,6-dimethylergoline-8β-methanol 5-bromonicotinate. [] While it was initially recognized for its vasodilatory properties and prescribed for cerebrovascular disorders, [, , , , ] recent research suggests a broader range of actions, including neuroprotective effects and modulation of neurotransmitter systems. [, , ] This has led to its exploration in various research areas, including the treatment of cognitive impairment, dementia, Alzheimer's disease, and other age-related neurological conditions. [, , , , , , ]
α1-Adrenergic Receptor Blockade: Nicergoline acts as an α1-adrenergic receptor antagonist, particularly demonstrating selectivity for the α1A-adrenoceptor subtype. [, , , ] This blockade leads to vasodilation, particularly in resistance arteries, which contributes to its therapeutic effects in conditions such as cerebrovascular disorders. [, , , ]
Neurotransmitter Modulation: Nicergoline influences neurotransmitter systems, particularly enhancing dopamine and norepinephrine turnover in the brain. [] This modulation is thought to contribute to its cognitive-enhancing and neuroprotective properties. [, , , , ]
Calcium Channel Inhibition: Nicergoline exhibits inhibitory effects on T-type calcium channels, which are predominantly found in the central nervous system. [] This inhibition may contribute to its neuroprotective effects by reducing neuronal excitability and calcium influx. []
Antioxidant Activity: Nicergoline demonstrates antioxidant properties by inhibiting lipid peroxidation, which may contribute to its neuroprotective effects against ischemic brain damage. []
Nerve Growth Factor Enhancement: Studies suggest that nicergoline may enhance the production and secretion of nerve growth factor (NGF) in the lacrimal gland and cornea. [, , ] This property has led to its exploration as a potential therapeutic agent for conditions such as neurotrophic keratopathy. [, , ]
Cerebrovascular Disorders: Nicergoline has been studied for its effects on cerebral hemodynamics and cognitive function in patients with cerebrovascular disorders, including stroke and chronic cerebrovascular insufficiency. [, , , , , ] Studies suggest potential benefits in improving cerebral blood flow, cognitive performance, and functional outcomes in these patient populations. [, , , , , ]
Dementia and Alzheimer's Disease: Nicergoline has been explored as a potential treatment option for dementia, including vascular dementia and Alzheimer's disease. [, , , , , , ] While the research findings have been somewhat mixed, some studies suggest that nicergoline may offer modest improvements in cognitive function, behavioral symptoms, and clinical global impression in patients with these conditions. [, , , , , , ]
Neurotrophic Keratopathy: Nicergoline's potential to enhance nerve growth factor (NGF) production has led to its investigation in treating neurotrophic keratopathy, a degenerative corneal disease. [, , ] Studies suggest that nicergoline may promote corneal nerve regeneration and improve corneal sensitivity in patients with this condition. [, , ]
Other Applications: Nicergoline has also been investigated for its potential benefits in conditions such as carpal tunnel syndrome and dysphagia, although further research is needed to confirm these findings. [, ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7